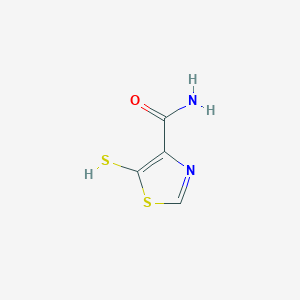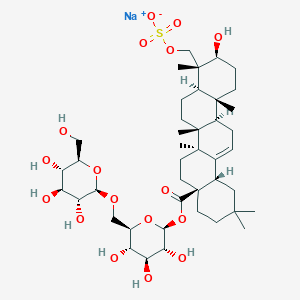
Sulfapatrinoside II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfapatrinoside II is a natural product that belongs to the family of sulfated glycosaminoglycans. It is a highly sulfated polysaccharide that is isolated from the sea cucumber, Apostichopus japonicus. Sulfapatrinoside II has gained significant attention in recent years due to its potential therapeutic properties in various diseases.
Mecanismo De Acción
The exact mechanism of action of sulfapatrinoside II is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways. It also inhibits the expression of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.
Efectos Bioquímicos Y Fisiológicos
Sulfapatrinoside II has been shown to have several biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and reducing the infiltration of inflammatory cells. Additionally, it has anticoagulant properties by inhibiting the activation of platelets and the coagulation cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using sulfapatrinoside II in lab experiments is its availability and low cost. It is also relatively easy to extract and purify. However, one of the limitations is its variability in structure and composition, which can affect its therapeutic properties. Additionally, the lack of standardized protocols for its extraction and purification can lead to inconsistencies in the results obtained from different studies.
Direcciones Futuras
There are several future directions for the research on sulfapatrinoside II. One of the areas of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to explore its mechanism of action and its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and thrombosis. Additionally, more studies are needed to explore its potential use as an anti-inflammatory agent in various inflammatory diseases. Finally, the development of standardized protocols for its extraction and purification is necessary to ensure consistency in the results obtained from different studies.
Conclusion
In conclusion, sulfapatrinoside II is a highly sulfated polysaccharide that is extracted from the sea cucumber, Apostichopus japonicus. It has gained significant attention in recent years due to its potential therapeutic properties in various diseases. Several studies have demonstrated its anti-tumor, anti-inflammatory, and anti-coagulant properties. However, further studies are needed to explore its mechanism of action and its efficacy in different diseases. The development of standardized protocols for its extraction and purification is also necessary to ensure consistency in the results obtained from different studies.
Métodos De Síntesis
Sulfapatrinoside II is extracted from the body wall of the sea cucumber, Apostichopus japonicus. The extraction process involves several steps, including washing, grinding, decolorization, and enzymatic hydrolysis. The extracted sulfated polysaccharide is then purified using various techniques, such as ion exchange chromatography, gel filtration chromatography, and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Sulfapatrinoside II has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. Several in vitro and in vivo studies have demonstrated its anti-tumor, anti-inflammatory, and anti-coagulant properties.
Propiedades
Número CAS |
120204-05-9 |
|---|---|
Nombre del producto |
Sulfapatrinoside II |
Fórmula molecular |
C42H67NaO17S |
Peso molecular |
899 g/mol |
Nombre IUPAC |
sodium;[(3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-4-yl]methyl sulfate |
InChI |
InChI=1S/C42H68O17S.Na/c1-37(2)13-15-42(36(51)59-35-33(50)31(48)29(46)24(58-35)19-55-34-32(49)30(47)28(45)23(18-43)57-34)16-14-40(5)21(22(42)17-37)7-8-26-38(3)11-10-27(44)39(4,20-56-60(52,53)54)25(38)9-12-41(26,40)6;/h7,22-35,43-50H,8-20H2,1-6H3,(H,52,53,54);/q;+1/p-1/t22-,23+,24+,25+,26+,27-,28+,29+,30-,31-,32+,33+,34+,35-,38-,39-,40+,41+,42-;/m0./s1 |
Clave InChI |
YSTSZADLAITNTC-JMDRHVSWSA-M |
SMILES isomérico |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)COS(=O)(=O)[O-])O.[Na+] |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C.[Na+] |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C.[Na+] |
Sinónimos |
3 beta-hydroxyolean-12-en-28-oic acid 28-O-(beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl)-23-sulfate ester sulfapatrinoside II |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



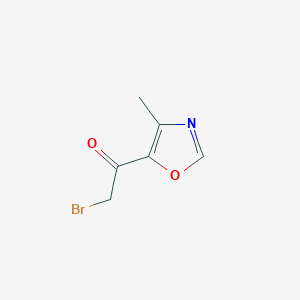



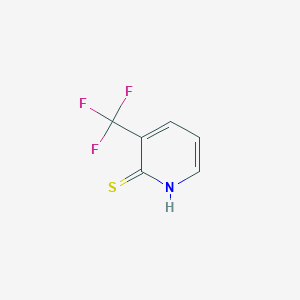

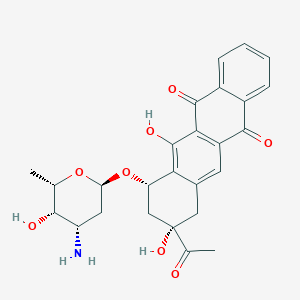
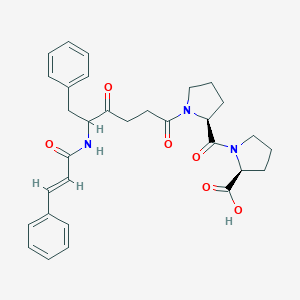
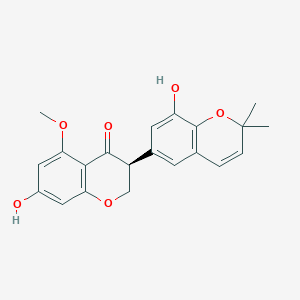
![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

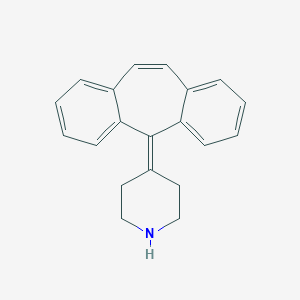
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)
